molecular formula C19H22ClN3O B11177889 3-(4-chlorophenyl)-2,5-dimethyl-6-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

3-(4-chlorophenyl)-2,5-dimethyl-6-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11177889
M. Wt: 343.8 g/mol
InChI Key: VOQIOTUJGFJILP-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2,5-dimethyl-6-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrazolo[1,5-a]pyrimidine core with various substituents, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2,5-dimethyl-6-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the reaction of 3-amino-1,7-dihydro-4H-pyrazolo[4,3-c]pyridine-4,6(5H)-dione with appropriate diketones or β-ketoesters . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like acetic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2,5-dimethyl-6-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-chlorophenyl)-2,5-dimethyl-6-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2,5-dimethyl-6-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival . This inhibition can lead to apoptosis (programmed cell death) in cancer cells, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-2,5-dimethyl-6-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one stands out due to its specific substituents, which confer unique chemical and biological properties. The presence of the 4-chlorophenyl group enhances its binding affinity to certain molecular targets, while the 3-methylbutyl group contributes to its lipophilicity and cellular uptake.

Properties

Molecular Formula

C19H22ClN3O

Molecular Weight

343.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-2,5-dimethyl-6-(3-methylbutyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C19H22ClN3O/c1-11(2)5-10-16-12(3)21-18-17(13(4)22-23(18)19(16)24)14-6-8-15(20)9-7-14/h6-9,11,22H,5,10H2,1-4H3

InChI Key

VOQIOTUJGFJILP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=C(C(=O)N2N1)CCC(C)C)C)C3=CC=C(C=C3)Cl

Origin of Product

United States

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